molecular formula C14H20N2O4S B6625150 methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate

methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B6625150
M. Wt: 312.39 g/mol
InChI Key: OITGCZZOWUOPSU-QWHCGFSZSA-N
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Description

Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a dimethylsulfamoyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate amino acid derivative to form the pyrrolidine ring, followed by the introduction of the phenyl and dimethylsulfamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with minimal waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The phenyl group can engage in π-π interactions, further modulating the compound’s effects. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-benzylpyrrolidine-3-carboxylate
  • Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both the dimethylsulfamoyl and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15(2)21(18,19)16-9-12(11-7-5-4-6-8-11)13(10-16)14(17)20-3/h4-8,12-13H,9-10H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITGCZZOWUOPSU-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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